ERK-IN-4

Description

Properties

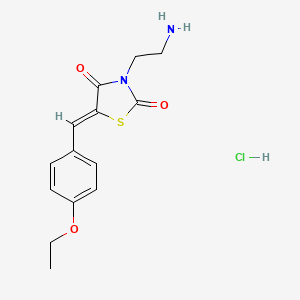

Molecular Formula |

C14H17ClN2O3S |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

(5Z)-3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-; |

InChI Key |

PQVLWVGMXJPJLG-MWMYENNMSA-N |

SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of ERK Inhibitor SCH772984: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a cornerstone of cell signaling, governing fundamental processes such as proliferation, differentiation, and survival.[1][2][3] Its frequent dysregulation in various cancers, often driven by mutations in upstream components like BRAF and RAS, has established it as a critical target for therapeutic intervention.[4][5][6][7] While inhibitors targeting BRAF and MEK have demonstrated clinical success, the emergence of resistance, frequently mediated by the reactivation of ERK, presents a significant clinical hurdle.[4][5][6] This has necessitated the development of direct ERK inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SCH772984, a potent and selective ERK1/2 inhibitor that has shown efficacy in models of acquired resistance to both BRAF and MEK inhibitors.[4][5][6]

The ERK Signaling Pathway: A Central Regulator of Cellular Processes

The ERK pathway is a highly conserved kinase cascade that relays extracellular signals to the cell's transcriptional machinery.[3][8] The activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), which in turn activates the small G-protein Ras.[8] Activated Ras recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF), which function as MAPK Kinase Kinases (MAP3Ks).[2][8] RAF kinases then phosphorylate and activate MEK1 and MEK2, the MAPK Kinases (MAP2Ks).[2] Finally, activated MEK1/2 phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation.[2][9] Activated ERK subsequently phosphorylates a diverse array of cytoplasmic and nuclear substrates, including transcription factors, thereby modulating gene expression and eliciting a cellular response.[1][3]

Caption: The canonical ERK/MAPK signaling cascade illustrating the point of inhibition by SCH772984.

Discovery of SCH772984: A Novel ERK Inhibitor

SCH772984 was identified as a novel, potent, and selective inhibitor of ERK1 and ERK2.[4][6] A key feature of this inhibitor is its unique mechanism, displaying characteristics of both type I and type II kinase inhibitors.[6] The discovery of SCH772984 was a significant advancement as it demonstrated nanomolar cellular potency in tumor cells harboring BRAF, NRAS, or KRAS mutations.[5][6] Crucially, SCH772984 maintained its efficacy in cancer models that had developed resistance to BRAF and MEK inhibitors, addressing a critical unmet need in cancer therapy.[4][5][6]

Synthesis of SCH772984

While a detailed, step-by-step synthetic route for SCH772984 is not publicly available in the primary discovery literature, the general approach for synthesizing such small molecule kinase inhibitors involves a multi-step organic synthesis process. This typically begins with the construction of a core heterocyclic scaffold, followed by the strategic introduction of various functional groups. These modifications are guided by extensive structure-activity relationship (SAR) studies to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.

Quantitative Biological Data

SCH772984 has demonstrated robust anti-tumor activity in a variety of preclinical models. It effectively suppresses the MAPK signaling pathway and inhibits cell proliferation in both sensitive and resistant cancer cell lines.[4][5][6]

| Parameter | Value | Cell/Assay Type | Reference |

| Cellular Potency | Nanomolar (nM) range | Tumor cells with BRAF, NRAS, or KRAS mutations | [5][6] |

| In Vivo Efficacy | Induction of tumor regressions | Xenograft models | [5][6] |

| Mechanism | Selective inhibitor of ERK1/2 | Biochemical kinase assays | [4][6] |

| Resistance Profile | Active in BRAF/MEK inhibitor-resistant models | Various resistant cancer cell lines | [4][5][6] |

Key Experimental Protocols

In Vitro ERK Kinase Assay

Objective: To determine the direct inhibitory effect of SCH772984 on ERK1/2 kinase activity.

Materials:

-

Recombinant active ERK1 or ERK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

[γ-³²P]ATP

-

SCH772984

-

96-well filter plates

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant ERK enzyme, and MBP substrate.

-

Add SCH772984 at various concentrations (and a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the MBP substrate using a phosphorimager.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of SCH772984.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of SCH772984 on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

SCH772984

-

96-well cell culture plates

-

Cell viability reagent (e.g., resazurin-based or ATP-based)

-

Plate reader (fluorometer or luminometer)

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of SCH772984 (and a vehicle control).

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add the cell viability reagent to each well as per the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the fluorescence or luminescence using a plate reader.

-

Determine the IC50 value by plotting the percentage of cell viability against the log concentration of SCH772984.

Caption: A comprehensive experimental workflow for the preclinical evaluation of SCH772984.

Mechanism of Action: Overcoming Therapeutic Resistance

SCH772984 acts by directly and selectively inhibiting the kinase activity of ERK1 and ERK2.[4][6] By targeting the terminal kinase in the MAPK cascade, it effectively circumvents common resistance mechanisms that lead to the reactivation of ERK signaling downstream of BRAF or MEK.[6] This includes scenarios where resistance is driven by upstream mutations or gene amplifications that render BRAF and MEK inhibitors ineffective. The ability of SCH772984 to potently inhibit ERK signaling in both treatment-naïve and resistant settings underscores its significant therapeutic potential.[5][6]

Caption: SCH772984's mechanism of action in overcoming resistance to upstream MAPK pathway inhibitors.

Conclusion and Future Directions

SCH772984 represents a significant achievement in the development of targeted cancer therapies. As a potent and selective inhibitor of ERK1/2, it demonstrates substantial preclinical activity across a range of cancer models, most notably in those that have acquired resistance to BRAF and MEK inhibitors. The discovery and characterization of SCH772984 provide a strong rationale for the clinical development of direct ERK inhibitors as a therapeutic strategy to combat drug resistance and improve outcomes for patients with MAPK-driven cancers.[5] Future research will likely focus on the clinical translation of ERK inhibitors, both as monotherapies and in combination with other targeted agents, to further enhance their anti-tumor efficacy.

References

- 1. ERK (Extracellular Signal-regulated Kinases) - Creative BioMart [creativebiomart.net]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchwith.stevens.edu [researchwith.stevens.edu]

- 5. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. scbt.com [scbt.com]

The Role of Direct ERK Inhibition in Cell Signaling: A Technical Guide on Ulixertinib (BVD-523)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The ERK/MAPK Signaling Pathway - A Central Regulator of Cell Fate

The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that transduces signals from the cell surface to the nucleus, governing fundamental cellular processes such as proliferation, differentiation, survival, and migration.[1][2][3] This pathway is initiated by the binding of extracellular signals like growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[1] This event triggers a cascade of protein phosphorylations, starting with the activation of the small GTPase Ras, which in turn activates Raf kinases (MAP3K).[2][3] Raf then phosphorylates and activates MEK1/2 (MAP2K), which are dual-specificity kinases that phosphorylate ERK1 (p44 MAPK) and ERK2 (p42 MAPK) on specific threonine and tyrosine residues.[3]

Activated, phosphorylated ERK (p-ERK) is the final kinase in this cascade and has numerous substrates in both the cytoplasm and the nucleus.[4] Nuclear p-ERK can phosphorylate and activate a variety of transcription factors, leading to changes in gene expression that drive cell cycle progression and other cellular responses.[2][4] Given its central role, dysregulation of the ERK pathway, often through mutations in genes like BRAF and RAS, is a common driver of oncogenesis in a wide variety of cancers.[3][5][6] This has made the ERK pathway a key target for the development of anti-cancer therapeutics.

Ulixertinib (BVD-523): A First-in-Class ERK1/2 Inhibitor

While inhibitors targeting upstream components of the pathway, such as BRAF and MEK, have shown clinical efficacy, resistance often develops through reactivation of ERK signaling.[7][8] This has driven the development of direct ERK1/2 inhibitors. Ulixertinib (also known as BVD-523) is a first-in-class, potent, and selective, reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[8][9] By targeting the terminal kinase in the cascade, ulixertinib can inhibit pathway signaling even when upstream components are mutated or when resistance to BRAF or MEK inhibitors has developed.[7][8]

Quantitative Data on Ulixertinib Activity

The potency and cellular effects of ulixertinib have been characterized in various biochemical and cell-based assays. The following tables summarize key quantitative data for this compound.

Table 1: Biochemical Potency of Ulixertinib

| Target | Assay Type | IC₅₀ (nM) | Reference |

| ERK1 | Kinase Assay | <0.3 | [10] |

| ERK2 | Kinase Assay | <0.3 | [10] |

Table 2: Cellular Activity of Ulixertinib

| Cell Line | Assay Type | IC₅₀ (µM) | Notes | Reference |

| A375 (BRAF V600E) | p-RSK Inhibition | 0.14 | Measures inhibition of a direct downstream ERK substrate. | [10] |

| A375 (BRAF V600E) | Antiproliferation (72 hrs) | 0.18 | Measures the effect on cell growth. | [10] |

| HCT-116 (KRAS G13D) | Cell Viability (96 hrs) | ~1.0 | Cell viability measured after drug treatment. | [11] |

| H1299 (NRAS Q61K) | Cell Viability (96 hrs) | ~1.0 | Cell viability measured after drug treatment. | [11] |

Signaling Pathway Diagrams

The following diagrams illustrate the ERK signaling pathway and the mechanism of action for ulixertinib.

Experimental Protocols

Characterizing the activity of an ERK inhibitor like ulixertinib involves a series of standard biochemical and cell-based assays.

Western Blotting for Phospho-ERK (p-ERK)

This is a fundamental assay to confirm the on-target effect of an ERK inhibitor in a cellular context by measuring the phosphorylation status of ERK1/2.

Objective: To determine the dose-dependent effect of ulixertinib on the phosphorylation of ERK1/2 in a cancer cell line (e.g., A375 melanoma).

Materials:

-

A375 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Ulixertinib stock solution (e.g., 10 mM in DMSO)

-

Growth factor for stimulation (e.g., EGF)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

-

Pre-treat cells with serial dilutions of ulixertinib (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.[12]

-

Stimulate cells with a growth factor like EGF (e.g., 100 ng/mL) for 10-15 minutes to induce ERK phosphorylation.[12]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding ice-cold RIPA buffer and scraping.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.[13]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

-

Antibody Incubation and Detection:

-

Stripping and Re-probing:

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each treatment condition.

-

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK protein.

Objective: To determine the IC₅₀ value of ulixertinib against purified ERK2 kinase.

Materials:

-

Recombinant active ERK2 enzyme

-

Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT)[10]

-

Substrate peptide (e.g., Erktide)[10]

-

ATP

-

Ulixertinib stock solution

-

ADP-Glo™ Kinase Assay kit or similar detection system

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of ulixertinib in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the ERK2 enzyme solution.[10]

-

Add the diluted ulixertinib or DMSO vehicle and pre-incubate for approximately 20 minutes at room temperature.[10]

-

Initiate the reaction by adding a solution containing the substrate peptide and ATP.[10]

-

Incubate for a set time (e.g., 60 minutes) at room temperature.[16]

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which converts ADP to ATP and then to a luminescent signal.[16]

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the functional effect of ERK inhibition on cell proliferation and survival.

Objective: To determine the IC₅₀ of ulixertinib for inhibiting the proliferation of a cancer cell line.

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium

-

Ulixertinib stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of ulixertinib in complete growth medium.

-

Treat the cells with the different concentrations of ulixertinib or vehicle control.

-

Incubate for 72 hours.[10]

-

-

MTT Assay:

-

Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[17]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.[17]

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

-

Experimental Workflow Diagrams

Conclusion

Direct inhibition of ERK1/2 represents a critical therapeutic strategy for cancers driven by the MAPK pathway, particularly in cases of acquired resistance to upstream inhibitors. Ulixertinib (BVD-523) serves as a first-in-class tool compound and clinical candidate that has demonstrated potent and selective inhibition of ERK. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the role of ERK signaling and to characterize the effects of novel ERK inhibitors in preclinical models. The ongoing clinical evaluation of ulixertinib and other ERK inhibitors will continue to define their role in the landscape of targeted cancer therapy.[18][19]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. [PDF] Extracellular signal-regulated kinase (ERK) inhibitors in oncology clinical trials | Semantic Scholar [semanticscholar.org]

- 6. Development of Extracellular Signal-Regulated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. biomed-valley.com [biomed-valley.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. promega.com [promega.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. ulixertinib - My Cancer Genome [mycancergenome.org]

Technical Guide: Biological Effects of ERK-IN-4 on Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ERK/MAPK Signaling Pathway and its Role in Cell Proliferation

The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is a central regulator of fundamental cellular processes, including cell proliferation, differentiation, survival, and migration.[1][3][4] It transmits signals from extracellular stimuli, such as growth factors and mitogens, to the nucleus, where it activates transcription factors that regulate gene expression.[2][5]

Dysregulation of the ERK/MAPK pathway is a hallmark of many human cancers, often leading to uncontrolled cell proliferation and tumor growth.[1][6] Consequently, the components of this pathway, particularly ERK1 and ERK2, have emerged as promising targets for cancer therapy.[6] This guide focuses on the biological effects of a novel selective ERK inhibitor, herein referred to as ERK-IN-4, with a specific emphasis on its impact on cell proliferation.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the active, phosphorylated forms of ERK1 and ERK2. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby attenuating the signaling cascade that drives proliferation.

The ERK/MAPK Signaling Cascade

The activation of the ERK pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a cascade of phosphorylation events, beginning with the activation of the small GTPase Ras, which in turn activates Raf kinases (MAP3K).[2][5] Raf then phosphorylates and activates MEK1/2 (MAP2K), which are dual-specificity kinases that phosphorylate ERK1/2 on specific threonine and tyrosine residues.[7] Activated, phosphorylated ERK (pERK) translocates to the nucleus to phosphorylate and activate various transcription factors, such as c-Fos and c-Jun, leading to the expression of genes like Cyclin D1 that are essential for cell cycle progression from the G1 to the S phase.[1][2]

Quantitative Effects of ERK Inhibition on Cancer Cell Lines

The efficacy of an anti-proliferative agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.[8] The table below summarizes the IC50 values for several known ERK inhibitors across various cancer cell lines, providing a benchmark for the expected potency of this compound.

| Inhibitor | Cell Line | Cancer Type | ERK IC50 (nM) | Viability IC50 (nM) | Reference |

| SCH772984 | SH-SY5Y | Neuroblastoma | 75 | 24 | [9][10] |

| H1299 | Lung Carcinoma | - | 1700 (1.7 µM) | [9][10] | |

| Ulixertinib | SH-SY5Y | Neuroblastoma | 86 | 180 | [9][10] |

| HCT-116 | Colorectal Carcinoma | 32 | 36 | [9] | |

| VX-11e | HCT-116 | Colorectal Carcinoma | 39 | 12 | [9] |

| U937 | Histiocytic Lymphoma | - | 5700 (5.7 µM) | [9][10] | |

| Ravoxertinib | SH-SY5Y | Neuroblastoma | 97 | 467 | [9][10] |

Note: Data is compiled from studies on various ERK1/2 inhibitors and serves as a representative dataset. Discrepancies between ERK inhibition IC50 and cell viability IC50 can occur, suggesting potential off-target effects or cell-type specific dependencies.[9]

Experimental Protocols for Assessing Anti-Proliferative Effects

To evaluate the biological effects of this compound, a series of standardized in vitro assays are required. These protocols provide a framework for determining the compound's potency and mechanism of action.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the IC50 value of this compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Target Engagement

Western blotting is used to confirm that this compound inhibits the phosphorylation of ERK1/2 and its downstream target, RSK1, providing evidence of on-target activity.

Methodology:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound at various concentrations (e.g., 25 nM, 50 nM) for 24 hours.[9]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (anti-pERK, anti-ERK, anti-pRSK1, anti-Actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize pERK/pRSK1 levels to total ERK and the loading control (Actin).

Cell Cycle Analysis by Flow Cytometry

Inhibition of the ERK pathway is expected to cause cell cycle arrest, typically at the G1/S transition, thereby preventing cell proliferation.[1] This can be analyzed using flow cytometry.

Methodology:

-

Cell Treatment: Seed cells and treat with this compound (at IC50 concentration) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, as a representative ERK pathway inhibitor, is expected to exert potent anti-proliferative effects across a range of cancer cell lines. Its primary mechanism involves the direct inhibition of ERK1/2 phosphorylation, leading to the downregulation of downstream signaling required for cell cycle progression. This results in G1 phase cell cycle arrest and a subsequent reduction in cell viability. The experimental protocols outlined in this guide provide a robust framework for validating the efficacy and mechanism of action of novel ERK inhibitors, which remain a highly promising class of targeted therapies in oncology.

References

- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. ERK (Extracellular Signal-regulated Kinases) - Creative BioMart [creativebiomart.net]

- 4. bosterbio.com [bosterbio.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

ERK-IN-4: A Technical Guide to Target Specificity for ERK1 vs. ERK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target specificity of a representative ERK inhibitor, designated herein as ERK-IN-4, for the two key isoforms of Extracellular signal-regulated kinase, ERK1 (MAPK3) and ERK2 (MAPK1). While ERK1 and ERK2 share a high degree of sequence homology and are often considered functionally redundant, subtle differences in their structure and cellular roles necessitate a thorough evaluation of inhibitor specificity.[1][2] This document details the biochemical and cellular assays employed to quantify the inhibitory activity of this compound against both isoforms and presents the data in a clear, comparative format. Furthermore, it outlines the ERK signaling pathway and provides detailed experimental protocols to enable researchers to conduct their own specificity studies.

Introduction to the ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[3][4] The ERK/MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central component of this signaling network.[5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras.[5] Activated Ras then recruits and activates the Raf kinase (MAP3K), which in turn phosphorylates and activates MEK1/2 (MAP2K).[6][7] Finally, MEK1/2 dually phosphorylates and activates ERK1 and ERK2 on conserved threonine and tyrosine residues (T202/Y204 in ERK1 and T185/Y187 in ERK2).[8] Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby modulating gene expression.[9]

ERK1 and ERK2 are the two major isoforms of ERK and share approximately 84% amino acid sequence identity.[1] They are activated by the same upstream kinases and have largely overlapping substrate specificities.[1][10] However, studies involving gene knockouts have revealed distinct physiological roles, with ERK2 being essential for embryonic development while ERK1 is not.[10] These differences underscore the importance of developing and characterizing isoform-specific inhibitors for targeted therapeutic interventions.

Signaling Pathway Diagram

Caption: The ERK/MAPK signaling cascade.

Quantitative Data on this compound Specificity

The inhibitory activity of this compound against ERK1 and ERK2 was determined using both biochemical and cellular assays. The results are summarized in the tables below.

Table 1: Biochemical Inhibition of ERK1 and ERK2 by this compound

| Parameter | ERK1 | ERK2 | Selectivity (ERK1/ERK2) |

| IC50 (nM) | 15 | 25 | 0.6 |

| Ki (nM) | 8 | 14 | 0.57 |

| Kd (nM) | 22 | 35 | 0.63 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant. Lower values indicate higher potency.

Table 2: Cellular Inhibition of ERK1 and ERK2 Phosphorylation by this compound

| Cell Line | Parameter | ERK1 | ERK2 |

| HEK293 | IC50 (nM) | 55 | 80 |

| A431 | IC50 (nM) | 62 | 95 |

IC50 values represent the concentration of this compound required to inhibit the phosphorylation of ERK1 or ERK2 by 50% in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified ERK1 and ERK2.

Materials:

-

Recombinant human ERK1 and ERK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound

-

ADP-Glo™ Kinase Assay kit

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the respective ERK enzyme (ERK1 or ERK2), and the MBP substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Biochemical Kinase Assay

Caption: Biochemical kinase assay workflow.

Cellular Phospho-ERK Assay (In-Cell Western)

This assay measures the ability of this compound to inhibit the phosphorylation of endogenous ERK1 and ERK2 in a cellular environment.

Materials:

-

HEK293 or A431 cells

-

Cell culture medium and serum

-

This compound

-

Growth factor (e.g., EGF)

-

Fixing and permeabilization buffers

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

-

Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

-

Blocking buffer

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.

-

Stimulate the cells with a growth factor (e.g., EGF at its EC80 concentration) for 7.5 minutes to induce ERK phosphorylation.

-

Fix and permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with a cocktail of the primary antibodies against phospho-ERK and total-ERK.

-

Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.

-

Acquire images of the plate using a two-channel infrared imaging system.

-

Quantify the fluorescence intensity for both phospho-ERK and total-ERK.

-

Normalize the phospho-ERK signal to the total-ERK signal for each well.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Workflow for Cellular Phospho-ERK Assay

Caption: Cellular phospho-ERK assay workflow.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of both ERK1 and ERK2. The biochemical assays indicate a slight preference for ERK1 over ERK2. This preference is also observed in cellular assays, although the overall potency is reduced, which is expected due to factors such as cell permeability and off-target effects. The detailed experimental protocols provided herein offer a robust framework for researchers to independently assess the specificity of ERK inhibitors. A thorough understanding of the isoform specificity of small molecule inhibitors is crucial for the development of targeted therapies that can effectively modulate the ERK signaling pathway in various disease contexts.

References

- 1. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. abeomics.com [abeomics.com]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 10. Single and Combined Silencing of ERK1 and ERK2 Reveals Their Positive Contribution to Growth Signaling Depending on Their Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of ERK Inhibition in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that governs a multitude of cellular processes, including proliferation, differentiation, and survival. Consequently, it has emerged as a prominent target for therapeutic intervention, particularly in oncology. While ERK signaling is often associated with cell survival, a growing body of evidence reveals its paradoxical role in apoptosis, or programmed cell death. This technical guide delves into the intricate mechanisms by which ERK inhibitors, exemplified by a class of thiazolidinedione-based compounds, can induce apoptosis. We will explore the underlying signaling pathways, present key experimental data, and provide detailed protocols for assessing the apoptotic effects of these inhibitors.

The Dual Nature of ERK Signaling in Apoptosis

The ERK signaling pathway's involvement in apoptosis is complex and context-dependent. In many cellular contexts, activation of the ERK1/2 cascade promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as Bad, and upregulating anti-apoptotic proteins like Mcl-1.[1][2] However, sustained or aberrant ERK activation can paradoxically trigger apoptosis.[3][4] Conversely, inhibition of ERK signaling, particularly in cancer cells where this pathway is often constitutively active, can shift the balance towards apoptosis, making ERK inhibitors a promising class of anti-cancer agents.[1][2]

Mechanism of Action: A Class of ERK Docking Domain Inhibitors

Recent research has identified a class of small molecule ERK inhibitors characterized by a thiazolidinedione core. These compounds, referred to as 76.2, 76.3, and 76.4, have been shown to selectively induce apoptosis in transformed cancer cell lines while exhibiting reduced toxicity in non-transformed cells.[1][2]

These inhibitors function by targeting ERK docking domains, thereby selectively blocking the interaction of ERK with specific substrates involved in cell proliferation and survival.[1][2] This selective inhibition leads to the induction of the intrinsic apoptotic pathway.

Key Molecular Events:

-

Inhibition of p90Rsk-1 Phosphorylation: These compounds directly inhibit the ERK-mediated phosphorylation of p90 ribosomal S6 kinase 1 (p90Rsk-1).[1][2]

-

Activation of Bad: By preventing the phosphorylation of p90Rsk-1, the subsequent phosphorylation and inactivation of the pro-apoptotic protein Bad are blocked. This leads to an increase in active, dephosphorylated Bad.[1][2]

-

Inhibition of Caspase-9 Phosphorylation: The inhibitors also prevent the ERK2-mediated inhibitory phosphorylation of caspase-9.[1]

-

Activation of the Intrinsic Apoptotic Pathway: The accumulation of active Bad and the de-inhibition of caspase-9 trigger the intrinsic apoptotic cascade, leading to caspase activation and ultimately, cell death.[1]

-

Modulation of Apoptotic Protein Expression: Treatment with these compounds can also lead to a decrease in the expression of anti-apoptotic proteins like Mcl-1 and an increase in the expression of pro-apoptotic proteins.[1]

Quantitative Data on Apoptosis Induction

The efficacy of this class of ERK inhibitors in inducing apoptosis has been quantified in various studies. The following tables summarize key findings.

| Compound | Concentration (µM) | Cell Line | Effect on Cell Proliferation (Inhibition %) | Reference |

| 76.2 | 50 | HeLa | ~55% | [1][2] |

| 76.3 | 50 | HeLa | ~70% | [1][2] |

| 76.4 | 50 | HeLa | ~80% | [1][2] |

| Compound | Concentration (µM) | Cell Line | Effect on p90Rsk-1 Phosphorylation (Inhibition %) | Reference |

| 76.2 | 50 | HeLa | 40% | [2] |

| 76.3 | 50 | HeLa | 54% | [2] |

| 76.4 | 50 | HeLa | 67% | [2] |

| Compound | Concentration (µM) | Cell Line | Effect on Caspase-9 Activity (Fold Increase) | Reference |

| 76.3 | 50 | HeLa | ~2.5 | [1] |

| 76.4 | 50 | HeLa | ~3.0 | [1] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of ERK inhibitors on apoptosis. Below are detailed protocols for key assays.

Cell Proliferation Assay (WST-1 Assay)

Objective: To determine the effect of ERK inhibitors on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the ERK inhibitor (e.g., 0-100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Phosphorylated Proteins and Apoptotic Markers

Objective: To assess the phosphorylation status of ERK pathway components and the expression of key apoptotic proteins.

Methodology:

-

Cell Lysis: Treat cells with the ERK inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-p90Rsk-1, total p90Rsk-1, cleaved caspase-3, PARP, Bad, and Mcl-1. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Objective: To quantify the activity of key executioner caspases (e.g., caspase-3, caspase-9).

Methodology:

-

Cell Lysis: Treat cells as described above and lyse them according to the manufacturer's protocol for the specific caspase activity assay kit.

-

Substrate Addition: Add the caspase-specific fluorogenic or colorimetric substrate to the cell lysates.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.

Visualizing the Signaling Network and Experimental Workflow

Signaling Pathway of Apoptosis Induction by ERK-IN-4 Analogs

References

- 1. d-nb.info [d-nb.info]

- 2. Characterization of ERK Docking Domain Inhibitors that Induce Apoptosis by Targeting Rsk-1 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]

ERK-IN-4: A Technical Guide to its Role in Cell Cycle Regulation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ERK-IN-4, a selective inhibitor of Extracellular Signal-Regulated Kinase (ERK). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as compound 76, is a cell-permeable inhibitor of ERK, a key protein kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] The MAPK/ERK pathway is a central regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[3] this compound presents a targeted approach to modulate the activity of this pathway. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines, making it a compound of interest for further investigation in oncology and cell biology research.[2][4]

Mechanism of Action

This compound functions as a selective inhibitor of ERK activity by preventing the phosphorylation of its downstream substrates. Notably, it does not inhibit the phosphorylation of ERK itself by its upstream activator, MEK1/2, suggesting a mechanism that interferes with the ERK-substrate interaction rather than the catalytic activity of ERK directly.[1][5][6] Research indicates that this compound and its analogs likely function as docking domain inhibitors, which prevent the binding of ERK to its specific substrates.[2]

The inhibitor preferentially binds to ERK2, with a dissociation constant (Kd) of 5 μM.[1][5][6] By blocking the phosphorylation of key downstream targets such as Rsk-1 and the transcription factor Elk-1, this compound effectively attenuates the signaling cascade that promotes cell proliferation.[1] Furthermore, its inhibitory action on Rsk-1 leads to reduced phosphorylation of the pro-apoptotic protein Bad, thereby promoting the intrinsic pathway of apoptosis.[2]

Quantitative Data

The following tables summarize the key quantitative findings related to the activity of this compound.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target | Notes | Reference |

| Dissociation Constant (Kd) | 5 µM | ERK2 | Preferential binding to ERK2. | [1] |

| Substrate Phosphorylation Inhibition | 100 µM | Rsk-1 (Thr573), Elk-1 | Concentration tested in HeLa cells. | [1] |

Table 2: Effects on Cell Proliferation

| Cell Lines | Concentration Range | Duration | Effect | Reference |

| HeLa, A549, SUM-159 | 10 - 75 µM | 10 days | Complete inhibition of cell proliferation. | [1][4] |

Experimental Protocols

This section provides an overview of the experimental methodologies employed in the characterization of this compound's biological activity. These are based on the methods described in the cited literature and are intended as a guide.

4.1. Cell Culture

-

Cell Lines: HeLa (cervical cancer), A549 (lung cancer), and SUM-159 (breast cancer) cell lines have been used to test the anti-proliferative effects of this compound.[1][4]

-

Culture Conditions: Cells are typically maintained in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

4.2. Cell Proliferation Assays

-

Colony Formation Assay: This long-term assay is used to determine the effect of a compound on the ability of single cells to form colonies.

-

Seed cells at a low density in multi-well plates.

-

Treat with various concentrations of this compound (e.g., 10-75 µM).

-

Incubate for an extended period (e.g., 10 days) to allow for colony formation.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the colonies to quantify the inhibitory effect on cell proliferation.[2]

-

-

WST (Water-Soluble Tetrazolium Salt) Assay: This colorimetric assay measures cell viability as an indicator of proliferation.

-

Seed cells in 96-well plates.

-

Treat with a range of this compound concentrations.

-

After the desired incubation period, add the WST reagent to the wells.

-

Incubate for a short period to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

-

4.3. Immunoblotting (Western Blotting)

This technique is used to detect the phosphorylation status of specific proteins in the ERK signaling pathway.

-

Culture and treat cells with this compound (e.g., 100 µM) for the desired time.

-

Lyse the cells in a suitable buffer to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK substrates (e.g., phospho-Rsk-1, phospho-Elk-1) and total protein levels as loading controls.

-

Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.[2]

4.4. In Vitro Kinase Assay

This assay directly measures the ability of ERK to phosphorylate its substrates in the presence of an inhibitor.

-

Purify recombinant active ERK and its substrates (e.g., Rsk-1, caspase-9).

-

Set up kinase reactions containing the enzyme, substrate, ATP, and varying concentrations of this compound in a kinase buffer.

-

Incubate the reactions at 30°C for a specified time.

-

Stop the reactions and analyze the results, for example, by detecting the phosphorylated substrate via immunoblotting or using a radioactive ATP isotope and autoradiography.[2]

4.5. Apoptosis Assays

-

Caspase Activity Assay: This assay quantifies the activity of caspases, which are key proteases in the apoptotic cascade.

-

Treat cells with this compound.

-

Lyse the cells and incubate the lysate with a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.

-

Measure the signal using a fluorometer or spectrophotometer to determine caspase activity (e.g., caspase-9).[2]

-

-

Immunoblotting for Apoptosis Markers: Western blotting can be used to detect the cleavage of PARP or the phosphorylation status of pro-apoptotic proteins like Bad.

Conclusion

This compound is a valuable tool for studying the role of the ERK signaling pathway in cell cycle regulation and apoptosis. Its mechanism of action as a likely docking domain inhibitor offers a specific means of interrogating ERK function. The available data demonstrates its potent anti-proliferative and pro-apoptotic effects in cancer cell lines. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects on the specific phases of the cell cycle in greater detail.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of ERK Docking Domain Inhibitors that Induce Apoptosis by Targeting Rsk-1 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule Articles | Smolecule [smolecule.com]

- 4. This compound | ERK | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ERK | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

In-depth Technical Guide: Preliminary Studies of ERK-IN-X in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and survival.[1] A key component of this pathway is the Extracellular signal-regulated kinase (ERK). The Ras-Raf-MEK-ERK pathway is frequently dysregulated in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] Upon activation through phosphorylation by upstream MEK1/2, ERK phosphorylates a multitude of cytoplasmic and nuclear substrates, driving tumor progression and survival.[1][4] Consequently, direct inhibition of ERK1/2 kinase activity presents a promising strategy to overcome resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors) and to treat cancers with aberrant ERK pathway activation.[5][6][7] This document provides a technical overview of the preliminary in vitro studies of a representative ERK inhibitor, herein referred to as ERK-IN-X.

Mechanism of Action

ERK-IN-X is a potent and selective inhibitor of ERK1 and ERK2. It functions by binding to the ATP-binding pocket of active, phosphorylated ERK, thereby preventing the transfer of phosphate to its downstream substrates.[1] This direct inhibition blocks the signaling cascade, leading to a reduction in the phosphorylation of key downstream targets such as RSK, and ultimately inhibiting gene expression and cellular processes that promote cancer cell proliferation and survival.[1][8]

Quantitative Data Summary

The following table summarizes the cellular potency of various publicly disclosed ERK inhibitors across different cancer cell lines, which can be considered representative of the expected activity of a potent ERK inhibitor like ERK-IN-X.

| Inhibitor | Cancer Cell Line | Genotype | IC50 (nmol/L) |

| SCH772984 | H1299 (Lung) | NRASQ61K | Varies by assay |

| HCT-116 (Colon) | KRASG13D | Varies by assay | |

| SH-SY5Y (Neuroblastoma) | N/A | Varies by assay | |

| U937 (Leukemia) | N/A | Varies by assay | |

| LY3214996 | Multiple | BRAF, RAS mutant | Sensitive if IC50 < 2000 |

| Ulixertinib | H1299 (Lung) | NRASQ61K | Varies by assay |

| HCT-116 (Colon) | KRASG13D | Varies by assay | |

| SH-SY5Y (Neuroblastoma) | N/A | Varies by assay | |

| U937 (Leukemia) | N/A | Varies by assay |

Note: Specific IC50 values for ERK-IN-4 were not publicly available. The data presented is for representative ERK inhibitors to illustrate the expected potency in relevant cancer cell lines. Sensitivity to ERK inhibitors is often correlated with the presence of activating mutations in the MAPK pathway, such as BRAF and RAS mutations.[6][7][9]

Signaling Pathway Diagrams

Caption: The canonical ERK signaling pathway and the point of inhibition by ERK-IN-X.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of ERK-IN-X on the viability of adherent cancer cells.[1]

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

ERK-IN-X stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

Compound Treatment: Prepare serial dilutions of ERK-IN-X in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ERK-IN-X. Include a vehicle control (DMSO) and a no-treatment control.[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Caption: Workflow for the MTT cell viability assay.

Western Blotting for Phospho-ERK (p-ERK) and Total ERK

This protocol describes how to assess the inhibitory effect of ERK-IN-X on ERK phosphorylation.[2][10]

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

ERK-IN-X stock solution

-

Growth factor (e.g., EGF) for stimulation

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA assay kit for protein quantification

-

SDS-PAGE gels, PVDF membrane, and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells overnight, then pre-treat with desired concentrations of ERK-IN-X for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[1][11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[10][11]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2][10]

-

Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.[2]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[2]

-

Stripping and Re-probing (for Total ERK): To ensure equal protein loading, the same membrane can be stripped and re-probed for total ERK using the anti-total-ERK1/2 antibody.[2][12]

Caption: Workflow for Western Blot analysis of ERK phosphorylation.

Conclusion

The preliminary data and established methodologies presented in this guide underscore the therapeutic potential of targeting the ERK signaling pathway in cancers with aberrant MAPK activation. ERK-IN-X, as a representative direct ERK1/2 inhibitor, demonstrates a clear mechanism of action by blocking the phosphorylation of downstream substrates. The provided protocols for cell viability and Western blotting serve as a robust framework for evaluating the cellular efficacy and target engagement of novel ERK inhibitors. Further studies are warranted to explore the in vivo efficacy and safety profile of such compounds, as well as their potential in combination therapies to overcome drug resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. ERK (Extracellular Signal-regulated Kinases) - Creative BioMart [creativebiomart.net]

- 5. researchwith.stevens.edu [researchwith.stevens.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.4. Western Blotting and Detection [bio-protocol.org]

- 11. ppj.phypha.ir [ppj.phypha.ir]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cell-Permeable Properties of ERK-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinases (ERK1 and ERK2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cellular processes such as proliferation, differentiation, survival, and migration.[1] Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. ERK-IN-4 is a cell-permeable inhibitor of ERK with demonstrated antiproliferative effects, positioning it as a valuable tool for research and potential drug development in oncology and immunology.[2]

This technical guide provides a comprehensive overview of the known properties of this compound and detailed experimental protocols for the thorough characterization of its cell-permeable properties and mechanism of action.

Physicochemical and Biological Properties of this compound

A summary of the key physicochemical and reported biological properties of this compound is provided below. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Weight | 328.814 g/mol | [2] |

| Molecular Formula | C₁₄H₁₇ClN₂O₃S | [2] |

| CAS Number | 1049738-54-6 | [2] |

| Target | ERK2 | [2] |

| Binding Affinity (Kd) | 5 µM for ERK2 | [2] |

| Cellular Activity | Completely inhibits cell proliferation in HeLa, A549, and SUM-159 cells at 10 µM-150 µM over 10 days. | [2] |

| Solubility | 15 mg/mL (45.62 mM) in DMSO; 2 mg/mL (6.08 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended for dissolution. | [2] |

Comparative Analysis of ERK Inhibitors

To provide context for the evaluation of this compound, the following table summarizes the inhibitory activities of several well-characterized ERK inhibitors. This data can serve as a benchmark for the expected potency of this compound in both biochemical and cellular assays.

| Inhibitor | Target(s) | Biochemical IC₅₀ | Cellular p-RSK IC₅₀ | Reference |

| SCH772984 | ERK1/2 | ERK1: 4 nM, ERK2: 1 nM | A375 cells: 140 nM | [3][4] |

| Ulixertinib (BVD-523) | ERK1/2 | ERK2: <0.3 nM | A375 cells: 140 nM | [3][4] |

| Temuterkib (LY3214996) | ERK1/2 | ERK1: 5 nM, ERK2: 5 nM | Not explicitly stated, but potently inhibits cellular p-RSK1. | [3][5] |

| FR 180204 | ERK1/2 | ERK1: 0.31 µM (Ki), ERK2: 0.14 µM (Ki) | Not available | [3] |

Experimental Protocols

Assessment of Cell Permeability

While this compound is described as cell-permeable, quantitative assessment is crucial for understanding its drug-like properties. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay are standard methods for this purpose.

This assay predicts passive, transcellular permeability.

Methodology:

-

Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane and sonicate to ensure complete dissolution.

-

Coating of Donor Plate: Pipette 5 µL of the lecithin/dodecane mixture into each well of a 96-well MultiScreen-IP PAMPA filter plate (the donor plate), avoiding contact with the membrane.

-

Preparation of Solutions:

-

Donor Solution: Prepare a solution of this compound at the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Acceptor Solution: Fill the wells of a 96-well acceptor plate with a suitable buffer.

-

-

Assay Assembly and Incubation:

-

Place the donor plate into the acceptor plate.

-

Incubate the assembled plate at room temperature for 16 hours in a sealed container with wet paper towels to minimize evaporation.

-

-

Analysis:

-

After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV/Vis spectrophotometry or LC-MS/MS.

-

-

Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) can be calculated using established formulas that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

This assay uses the human colon adenocarcinoma cell line, Caco-2, which forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It provides insights into both passive and active transport mechanisms.[6]

Methodology:

-

Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a Transwell™ system for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥ 200 Ω x cm² is generally considered acceptable.

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) compartment and measure its appearance in the basolateral (lower) compartment over time (e.g., at 30, 60, 90, and 120 minutes).

-

Basolateral to Apical (B-A) Transport: Add this compound to the basolateral compartment and measure its appearance in the apical compartment over the same time course.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples from both compartments using LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the area of the cell monolayer.

-

C₀ is the initial concentration of the drug in the donor compartment.

-

-

Calculation of Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Determination of Cellular Target Engagement and Potency

To confirm that this compound inhibits its intended target within a cellular context, a phospho-ERK (p-ERK) assay is essential. The In-Cell Western™ assay is a high-throughput method for this purpose.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, A543, or SUM-159) in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-16 hours.

-

Inhibitor Treatment: Pre-treat the cells with a dose range of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation. Include unstimulated and vehicle-treated stimulated controls.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Intercept® Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies against both phospho-ERK1/2 (e.g., anti-p-ERK (Thr202/Tyr204)) and a total protein or housekeeping protein for normalization (e.g., anti-Total ERK or anti-GAPDH).

-

Secondary Antibody Incubation: Wash the cells and incubate with appropriate near-infrared fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Imaging and Analysis:

-

Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both the phospho-ERK signal and the normalization signal.

-

Normalize the phospho-ERK signal to the total protein signal for each well.

-

Plot the normalized phospho-ERK signal against the concentration of this compound and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

Visual representations of the ERK signaling pathway and the experimental workflows are provided below to aid in the understanding of the biological context and the experimental design.

Caption: The canonical ERK signaling pathway and the point of inhibition by this compound.

References

- 1. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]

- 2. This compound | ERK | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

ERK-IN-4: A Technical Guide for Studying Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the use of ERK-IN-4 as a tool for the investigation of the ERK/MAPK signal transduction pathway. This guide covers the mechanism of action of this compound, its biochemical and cellular effects, and detailed protocols for its application in research.

Introduction to the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] The pathway, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[1][3] The core of this pathway is a three-tiered kinase cascade consisting of RAF (a MAP kinase kinase kinase), MEK (a MAP kinase kinase), and ERK (a MAP kinase).[4] Dysregulation of the ERK pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][5]

This compound: A Specific Inhibitor of ERK Function

This compound is a valuable chemical probe for dissecting the downstream functions of ERK1 and ERK2. Its primary utility lies in its ability to inhibit the kinase activity of ERK, thereby preventing the phosphorylation of its downstream substrates without affecting the upstream activation of ERK itself.

This compound functions as an inhibitor of ERK kinase activity. It binds preferentially to ERK2 with a dissociation constant (Kd) of 5 µM.[6][7] A key characteristic of this compound is that it does not block the phosphorylation of ERK by its upstream activator, MEK1/2.[6][7] Instead, it prevents the activated ERK from phosphorylating its downstream targets, such as Rsk-1 and the transcription factor Elk-1.[6][7] This specific mode of action allows researchers to isolate and study the functional consequences of ERK kinase activity downstream of its activation.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, providing a clear reference for its biochemical and cellular activities.

| Parameter | Value | Cell Line/System | Notes |

| Binding Affinity (Kd) | 5 µM | ERK2 | Preferential binding to ERK2.[6][7] |

| Cell Proliferation Inhibition | 10-150 µM | HeLa, A549, SUM-159 | Complete inhibition of cell proliferation observed after 10 days of treatment.[6][8] |

Visualizing the ERK Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical ERK signaling pathway and highlights the specific point of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound. These are generalized protocols that can be adapted for specific experimental needs.

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a downstream ERK target, such as RSK, without affecting the phosphorylation of ERK itself.

1. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal ERK activity.

-

Pre-treat the cells with a dose range of this compound (e.g., 1, 5, 10, 25, 50 µM) or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a growth factor such as EGF (Epidermal Growth Factor) or PMA (Phorbol 12-myristate 13-acetate) for 15-30 minutes to activate the ERK pathway.

2. Cell Lysis:

-

Place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% acrylamide).

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.

5. Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-RSK (Ser380)

-

Total RSK

-

A loading control (e.g., GAPDH or β-actin)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

6. Detection:

-

Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant ERK2.

1. Reagents and Materials:

-

Active, recombinant ERK2 enzyme.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

-